molecular formula C20H19N5O3 B4581457 2-(4-methoxyphenyl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

2-(4-methoxyphenyl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4581457
M. Wt: 377.4 g/mol
InChI Key: JNVPINIDXGGXHA-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a structurally complex heterocyclic compound belonging to the pyrido-triazolo-pyrimidine class. Its core framework consists of a fused pyridine-triazole-pyrimidine system, with a 4-methoxyphenyl substituent at position 2 and a tetrahydrofuran-2-ylmethyl group at position 5.

Properties

IUPAC Name

4-(4-methoxyphenyl)-11-(oxolan-2-ylmethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-27-14-6-4-13(5-7-14)18-22-20-21-11-16-17(25(20)23-18)8-9-24(19(16)26)12-15-3-2-10-28-15/h4-9,11,15H,2-3,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVPINIDXGGXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-methoxyphenyl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, high temperatures, and specific catalysts to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Scientific Research Applications

2-(4-methoxyphenyl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Features Biological Activity
2-(4-Methoxyphenyl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 4-Methoxyphenyl (C₆H₄OCH₃) at position 2; tetrahydrofuran-2-ylmethyl (C₅H₉O) at position 7 ~395.4 (estimated) High polarity from methoxy group; conformational flexibility from tetrahydrofuran Potential kinase inhibition (inferred from analogs)
2-(4-Chlorophenyl)-7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 4-Chlorophenyl (C₆H₄Cl) at position 2; 2-methoxyethyl (C₃H₇O) at position 7 351.4 Electron-withdrawing Cl enhances stability; methoxyethyl improves solubility Studied for antitumor and antimicrobial activity
7-(4-Methoxybenzyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one Trifluoromethyl (CF₃) at position 2; 4-methoxybenzyl (C₈H₉O) at position 7 ~407.3 CF₃ increases metabolic stability and lipophilicity Explored for antiviral and kinase inhibition
7-[3-(Dimethylamino)propyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 4-Methoxyphenyl at position 2; dimethylaminopropyl (C₅H₁₂N) at position 7 ~363.4 Basic dimethylamino group enhances cellular uptake Anticancer activity via protein interaction disruption

Key Differences and Implications

Substituent Effects on Bioactivity

  • 4-Methoxyphenyl vs. In contrast, the chloro substituent in analogs like 2-(4-chlorophenyl)-7-(2-methoxyethyl)... increases electrophilicity, favoring interactions with nucleophilic residues in targets like DNA topoisomerases .
  • Tetrahydrofuran-2-ylmethyl vs. Methoxyethyl : The tetrahydrofuran group introduces stereochemical complexity and hydrogen-bonding capacity, which may improve selectivity for chiral targets. Methoxyethyl substituents, as in ’s compound, prioritize solubility but lack conformational rigidity .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in ’s compound significantly increases logP (lipophilicity), enhancing blood-brain barrier penetration. The target compound’s tetrahydrofuran group balances moderate lipophilicity with water solubility .
  • Metabolic Stability: Compounds with trifluoromethyl or tetrahydrofuran groups exhibit slower hepatic metabolism compared to those with methoxyethyl or amino substituents, as seen in and .

Challenges and Opportunities

  • Synthetic Complexity : The tetrahydrofuran-2-ylmethyl group requires multi-step synthesis with strict stereochemical control, posing scalability challenges.
  • Target Identification : Computational docking studies (e.g., molecular dynamics simulations) are recommended to predict binding modes with kinases or DNA repair enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxyphenyl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
2-(4-methoxyphenyl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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